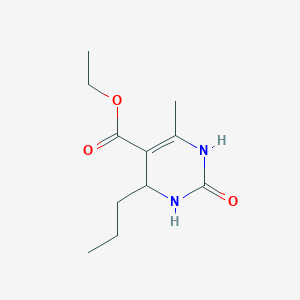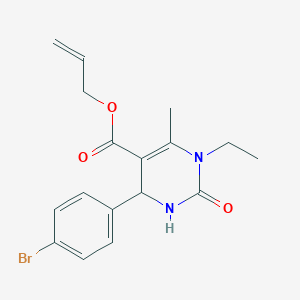![molecular formula C16H18BrNO B4937694 (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as 3-Br-BOPEA, is a chemical compound that belongs to the class of phenethylamines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has shown promising results in various studies, and researchers are exploring its mechanisms of action and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine involves its binding to serotonin receptors in the brain. The compound has been shown to selectively activate the 5-HT2B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and other physiological processes. The activation of these receptors leads to an increase in serotonin levels, which can have a positive effect on mood and emotional well-being.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine are primarily related to its activation of serotonin receptors in the brain. The compound has been shown to increase the levels of serotonin in the brain, which can have a positive effect on mood, appetite, and other physiological processes. The activation of serotonin receptors can also lead to changes in neurotransmitter levels, which can have a significant impact on various physiological processes.
実験室実験の利点と制限
One of the main advantages of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine for laboratory experiments is its selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological processes. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine. One area of research is the development of new compounds that are more selective for specific serotonin receptors. Another area of research is the exploration of the potential therapeutic applications of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine in the treatment of depression, anxiety, and other mood disorders. Additionally, researchers are exploring the role of serotonin in various physiological processes and the potential for (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine to act as a tool for studying these processes.
合成法
The synthesis of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine involves several steps, including the reaction of 3-bromobenzaldehyde with 4-methoxyphenethylamine, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography. The synthesis of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine has been studied extensively for its potential applications in scientific research. It has been shown to act as a selective serotonin receptor agonist, which makes it a promising candidate for studying the role of serotonin in various physiological processes. The compound has also been shown to have potential applications in the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZUNJUEJCHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-2-(4-methoxyphenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)



![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)
